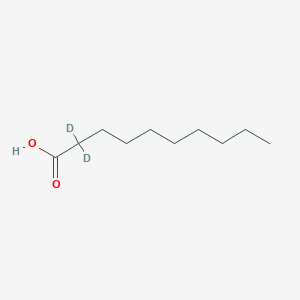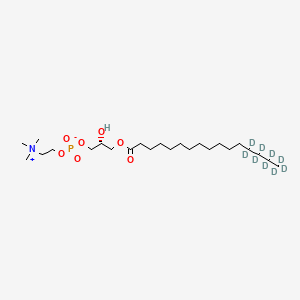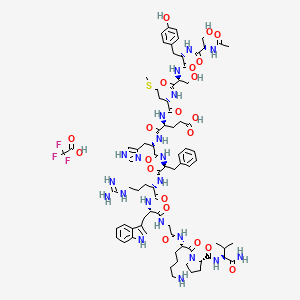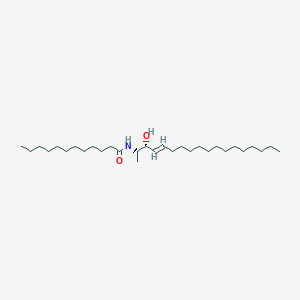
Decanoic-2,2-D2 acid
Vue d'ensemble
Description
L’acide décanoïque-d2, également connu sous le nom d’acide décanoïque deutéré, est un composé marqué par des isotopes stables dans lequel deux atomes d’hydrogène de l’acide décanoïque sont remplacés par du deutérium. L’acide décanoïque, communément appelé acide caprique, est un acide gras saturé de formule chimique C10H20O2. La forme deutérée, l’acide décanoïque-d2, est principalement utilisée dans la recherche scientifique comme traceur dans les études métaboliques et à des fins de quantification .
Mécanisme D'action
L’acide décanoïque-d2 exerce ses effets par le biais de plusieurs mécanismes :
Inhibition du récepteur AMPA : Il agit comme un inhibiteur non compétitif des récepteurs AMPA, qui sont impliqués dans la neurotransmission excitatrice dans le cerveau.
Fonction mitochondriale : L’acide décanoïque-d2 améliore la fonction mitochondriale en améliorant l’efficacité des complexes de la chaîne respiratoire mitochondriale.
Composés similaires :
Acide octanoïque-d2 : Un autre acide gras deutéré ayant des propriétés similaires, mais une chaîne carbonée plus courte.
Acide dodécanoïque-d2 : Un acide gras deutéré ayant une chaîne carbonée plus longue.
Acide hexanoïque-d2 : Un acide gras deutéré à chaîne plus courte.
Unicité : L’acide décanoïque-d2 est unique en raison de sa longueur de chaîne spécifique, qui le rend particulièrement efficace pour traverser la barrière hémato-encéphalique et exercer ses effets sur le système nerveux central. Son rôle d’inhibiteur des récepteurs AMPA et ses applications thérapeutiques potentielles dans l’épilepsie et d’autres troubles neurologiques le distinguent des autres acides gras deutérés .
Analyse Biochimique
Biochemical Properties
Decanoic-2,2-D2 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is crucial in the production of daptomycin, an antibiotic effective against infections caused by drug-resistant pathogens .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptomyces roseosporus, decanoic acid stress leads to a sharp increase in reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. In the case of S. roseosporus, it affects respiratory functions, oxidative stress, and heat shock .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’acide décanoïque-d2 peut être synthétisé par deutération de l’acide décanoïque. Ce processus implique l’échange d’atomes d’hydrogène contre des atomes de deutérium. Une méthode courante est la réaction d’échange catalytique hydrogène-deutérium, dans laquelle l’acide décanoïque est traité avec du gaz deutérium en présence d’un catalyseur tel que le palladium sur charbon. La réaction est généralement réalisée dans des conditions douces pour assurer l’incorporation sélective des atomes de deutérium .
Méthodes de production industrielle : La production industrielle d’acide décanoïque-d2 suit des principes similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs à haute pression et de catalyseurs efficaces pour obtenir des rendements élevés du produit deutéré. La pureté du produit final est assurée par des techniques de purification rigoureuses telles que la distillation et la recristallisation .
Analyse Des Réactions Chimiques
Types de réactions : L’acide décanoïque-d2 subit diverses réactions chimiques similaires à celles de son homologue non deutéré. Il s’agit notamment de :
Oxydation : L’acide décanoïque-d2 peut être oxydé pour produire des dérivés d’acide décanoïque tels que des peroxydes d’acide décanoïque-d2.
Réduction : Il peut être réduit pour former du décanol-d2, un alcool deutéré.
Substitution : Le groupe carboxyle de l’acide décanoïque-d2 peut subir des réactions de substitution pour former des esters, des amides et d’autres dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les alcools, les amines et les chlorures d’acides sont utilisés dans des conditions acides ou basiques.
Principaux produits :
Oxydation : Peroxydes d’acide décanoïque-d2.
Réduction : Décanol-d2.
Substitution : Esters, amides et autres dérivés deutérés.
4. Applications dans la recherche scientifique
L’acide décanoïque-d2 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :
Chimie : Il sert de traceur dans les études métaboliques et aide à comprendre les mécanismes réactionnels.
Biologie : Utilisé dans des études portant sur le métabolisme lipidique et l’oxydation des acides gras.
Médecine : Étudié pour ses effets anticonvulsivants potentiels et son rôle dans le régime cétogène.
Industrie : Utilisé dans la production de composés deutérés pour diverses applications industrielles
Applications De Recherche Scientifique
Decanoic Acid-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in metabolic studies and helps in understanding reaction mechanisms.
Biology: Used in studies involving lipid metabolism and fatty acid oxidation.
Medicine: Investigated for its potential antiseizure effects and its role in the ketogenic diet.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Comparaison Avec Des Composés Similaires
Octanoic Acid-d2: Another deuterated fatty acid with similar properties but shorter carbon chain.
Dodecanoic Acid-d2: A deuterated fatty acid with a longer carbon chain.
Hexanoic Acid-d2: A shorter-chain deuterated fatty acid.
Uniqueness: Decanoic Acid-d2 is unique due to its specific chain length, which makes it particularly effective in crossing the blood-brain barrier and exerting its effects on the central nervous system. Its role as an AMPA receptor inhibitor and its potential therapeutic applications in epilepsy and other neurological disorders set it apart from other deuterated fatty acids .
Propriétés
IUPAC Name |
2,2-dideuteriodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KNXIQCGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)








![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)




